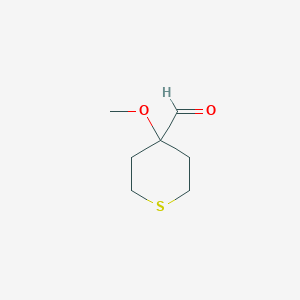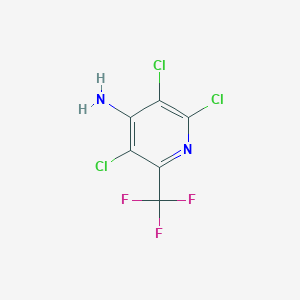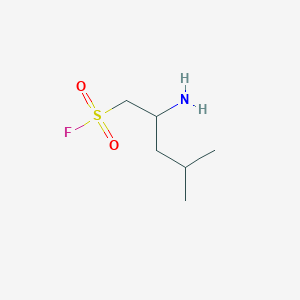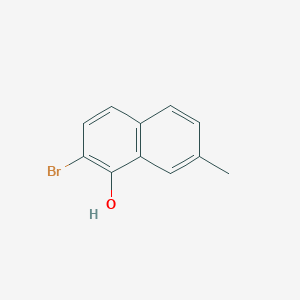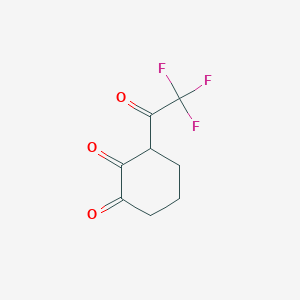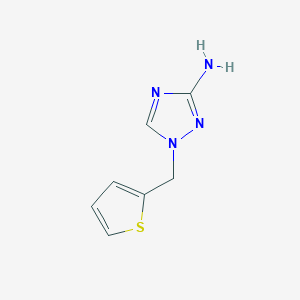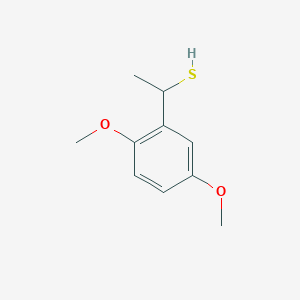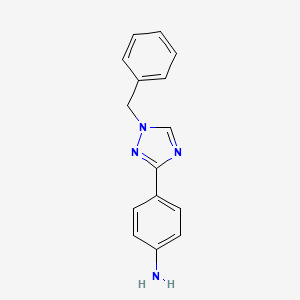
4-(1-Benzyl-1H-1,2,4-triazol-3-YL)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Benzyl-1H-1,2,4-triazol-3-YL)aniline is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Benzyl-1H-1,2,4-triazol-3-YL)aniline typically involves the reaction of benzyl azide with aniline derivatives under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditionsThe reaction conditions usually involve the use of copper sulfate pentahydrate and sodium ascorbate in a mixture of dimethylformamide (DMF) and water .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the CuAAC reaction and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Benzyl-1H-1,2,4-triazol-3-YL)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The aromatic ring of the aniline moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, N-oxides, and reduced triazole derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 4-(1-Benzyl-1H-1,2,4-triazol-3-YL)aniline involves its interaction with specific molecular targets. In antimicrobial applications, the compound binds to bacterial enzymes, disrupting their function and leading to cell death. In anticancer applications, it inhibits tubulin polymerization, preventing cell division and inducing apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Benzyl-1H-1,2,3-triazole: Similar in structure but with different substitution patterns on the triazole ring.
4-(1-Phenyl-1H-1,2,4-triazol-3-YL)aniline: Similar structure with a phenyl group instead of a benzyl group.
1-Benzyl-4-(4-methoxyphenyl)-1H-1,2,3-triazole: Contains a methoxy group on the phenyl ring.
Uniqueness
4-(1-Benzyl-1H-1,2,4-triazol-3-YL)aniline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to act as a ligand in coordination chemistry and its potential therapeutic applications make it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C15H14N4 |
|---|---|
Molekulargewicht |
250.30 g/mol |
IUPAC-Name |
4-(1-benzyl-1,2,4-triazol-3-yl)aniline |
InChI |
InChI=1S/C15H14N4/c16-14-8-6-13(7-9-14)15-17-11-19(18-15)10-12-4-2-1-3-5-12/h1-9,11H,10,16H2 |
InChI-Schlüssel |
XZTCSGJISITQAX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C=NC(=N2)C3=CC=C(C=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl N-({4-[(chlorosulfonyl)methyl]oxan-4-yl}methyl)carbamate](/img/structure/B13305783.png)
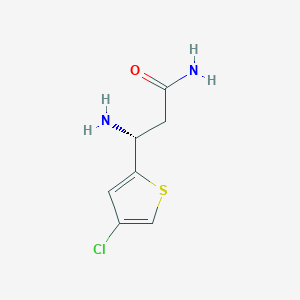
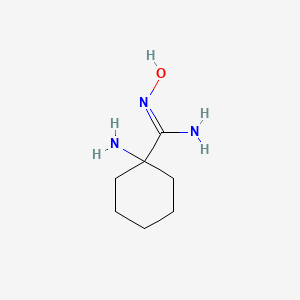
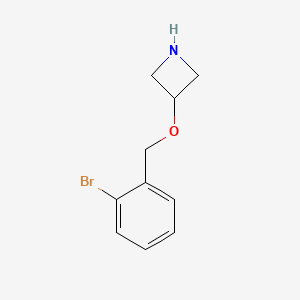
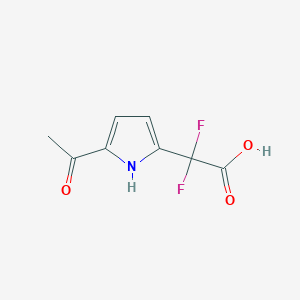
![2-(2-Methylpropyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13305812.png)
